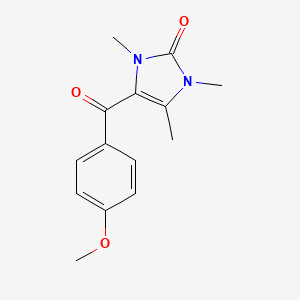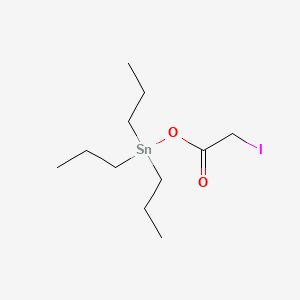![molecular formula C12H14BrNO B14441865 4-[2-(4-Bromophenyl)ethenyl]morpholine CAS No. 77442-90-1](/img/structure/B14441865.png)
4-[2-(4-Bromophenyl)ethenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Bromophenyl)ethenyl]morpholine is an organic compound with the molecular formula C12H14BrNO It is a derivative of morpholine, where the morpholine ring is substituted with a 4-bromophenyl group via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Bromophenyl)ethenyl]morpholine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Bromophenyl)ethenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Products include this compound-2-one.
Reduction: Products include 4-[2-(4-bromophenyl)ethyl]morpholine.
Substitution: Products include 4-[2-(4-methoxyphenyl)ethenyl]morpholine.
Scientific Research Applications
4-[2-(4-Bromophenyl)ethenyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-[2-(4-Bromophenyl)ethenyl]morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The ethenyl linkage and bromophenyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-[2-(4-Bromophenyl)ethenyl]morpholine can be compared with other similar compounds, such as:
4-[2-(4-Chlorophenyl)ethenyl]morpholine: Similar structure but with a chlorine atom instead of bromine.
4-[2-(4-Fluorophenyl)ethenyl]morpholine: Similar structure but with a fluorine atom instead of bromine.
4-[2-(4-Methylphenyl)ethenyl]morpholine: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
77442-90-1 |
|---|---|
Molecular Formula |
C12H14BrNO |
Molecular Weight |
268.15 g/mol |
IUPAC Name |
4-[2-(4-bromophenyl)ethenyl]morpholine |
InChI |
InChI=1S/C12H14BrNO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-6H,7-10H2 |
InChI Key |
RMCCCVIYWRJQEW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


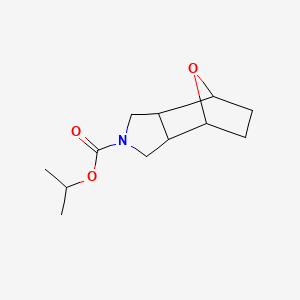
![(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile](/img/structure/B14441792.png)


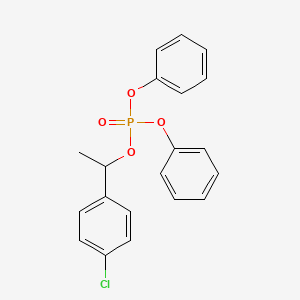
![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)
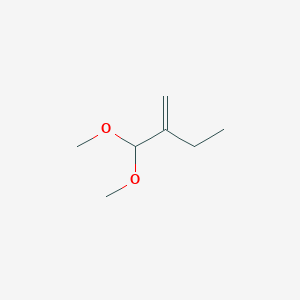
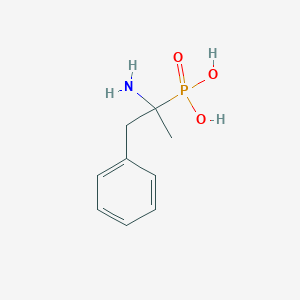

![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)

